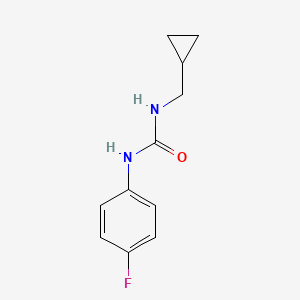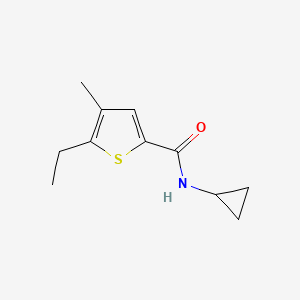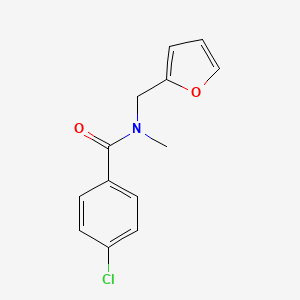![molecular formula C13H16N2O2 B7475016 N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide, also known as ACV1, is a small molecule that has been developed as a potential therapeutic agent. It is a synthetic compound that has been designed to target specific biological pathways in order to treat various diseases.
Wirkmechanismus
The mechanism of action of N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide is not fully understood, but it is believed to target specific biological pathways involved in disease progression. It has been shown to inhibit the activity of certain enzymes and signaling molecules that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to protect neurons from damage in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, it has been shown to have a number of potential therapeutic applications. However, one of the limitations of using N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are a number of future directions for research on N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in animal models of disease. Another potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, research could be done to better understand the mechanism of action of N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide and to design experiments to test its efficacy in different disease models.
Synthesemethoden
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most common methods involves the use of a peptide coupling reagent, such as HATU or EDC, to couple the azetidine-1-carbonyl phenylalanine to the N-terminus of the acetamide. The resulting compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide has been studied extensively for its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to protect neurons from damage.
Eigenschaften
IUPAC Name |
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-9-11-3-5-12(6-4-11)13(17)15-7-2-8-15/h3-6H,2,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIAUWLBHXWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)



![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)

![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)